
Nonanedioic acid, didecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecyl nonanedioate, also known as didecyl azelate, is a chemical compound with the molecular formula C29H56O4. It is an ester derived from nonanedioic acid (azelaic acid) and decanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didecyl nonanedioate can be synthesized through the esterification of nonanedioic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of didecyl nonanedioate involves the continuous esterification of nonanedioic acid with decanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester .
Chemical Reactions Analysis
Types of Reactions: Didecyl nonanedioate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of the ester in the presence of water and an acid or base catalyst results in the formation of nonanedioic acid and decanol. Transesterification reactions involve the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed:
Hydrolysis: Nonanedioic acid and decanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Didecyl nonanedioate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential use in biological systems as a biodegradable ester.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mechanism of Action
The mechanism of action of didecyl nonanedioate involves its interaction with various molecular targets depending on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients across biological membranes. In industrial applications, its lubricating properties are attributed to its ability to form a thin, stable film on surfaces, reducing friction and wear .
Comparison with Similar Compounds
- Diethyl azelate (Nonanedioic acid diethyl ester)
- Dimethyl azelate (Nonanedioic acid dimethyl ester)
- Dioctyl azelate (Nonanedioic acid dioctyl ester)
Comparison: Didecyl nonanedioate is unique among its similar compounds due to its longer alkyl chain, which imparts superior lubricating properties and chemical stability. This makes it particularly suitable for applications requiring high-performance lubricants and plasticizers .
Properties
CAS No. |
2131-27-3 |
|---|---|
Molecular Formula |
C29H56O4 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
didecyl nonanedioate |
InChI |
InChI=1S/C29H56O4/c1-3-5-7-9-11-13-18-22-26-32-28(30)24-20-16-15-17-21-25-29(31)33-27-23-19-14-12-10-8-6-4-2/h3-27H2,1-2H3 |
InChI Key |
WMDDQWGAOSOSAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


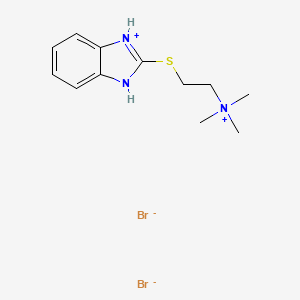
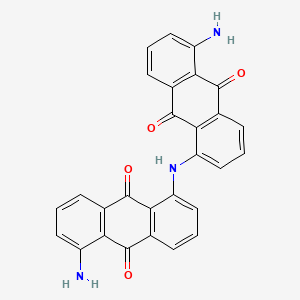
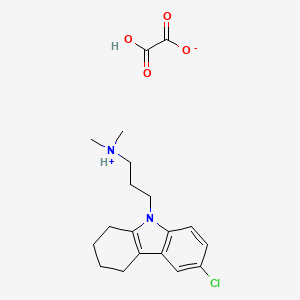
![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)
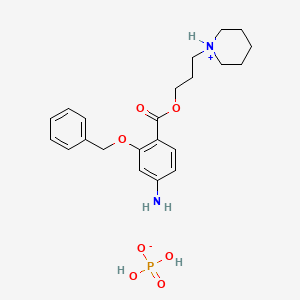
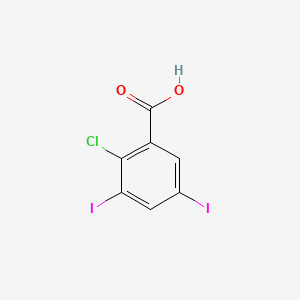
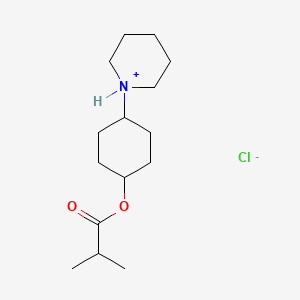
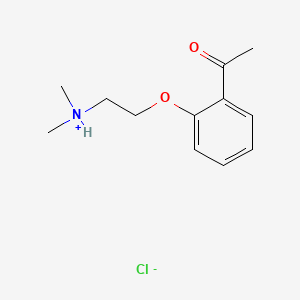
![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)




